Cimetidine EP Impurity I HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cimetidine EP Impurity I HCl is a white to off-white crystalline powder . It is an impurity of Cimetidine, a consequential therapeutic agent employed in the therapy of gastric ulcers and gastroesophageal reflux disease. This compound is obtained by the reaction of cimetidine with chlorine gas.

Synthesis Analysis

Cimetidine is prepared from 2-methyl-3-hydroxymethyl-1H-imidazole via a multistep synthesis involving sequential additions of 2-mercaptoethylamine, di-methylcyanodithioimidocarbonate and methylamine . Cimetidine EP Impurity I HCl is a synthetic compound that is obtained by the reaction of cimetidine with chlorine gas.Molecular Structure Analysis

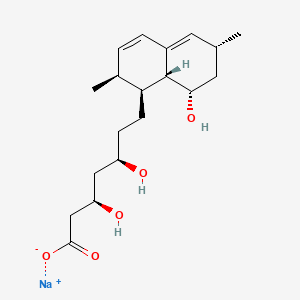

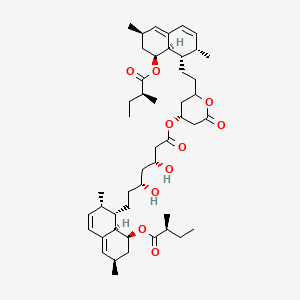

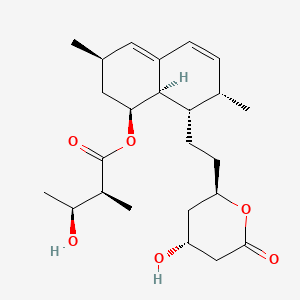

The molecular formula of Cimetidine EP Impurity I HCl is C6H11N2OCl. The molecular weight is 162.62.Chemical Reactions Analysis

A high-performance liquid chromatographic method was developed in order to assay cimetidine and its related impurities simultaneously . A reversed-phase system and diode-array detector were used .Physical And Chemical Properties Analysis

Cimetidine EP Impurity I HCl is a white to off-white crystalline powder . It is highly soluble in water and is moderately soluble in methanol . The compound has a molecular weight of 352.2 g/mol and a melting point of 154-163°C .Aplicaciones Científicas De Investigación

Pharmacokinetic Interactions and Mechanisms

Cimetidine has been utilized in research to elucidate the mechanisms underlying drug-drug interactions, particularly in the context of renal elimination. Studies have demonstrated that cimetidine does not significantly inhibit the uptake of certain substrates by organic cation transporters in the kidney but is a potent inhibitor of multidrug and toxin extrusions (MATEs). This inhibition is considered a likely mechanism for drug-drug interactions involving cimetidine in renal elimination (Ito et al., 2012).

Impact on Metabolism and Endocrine Functions

Research has also explored cimetidine's effects on the metabolism of hormones, such as estradiol, revealing its potential to alter hormonal balances and contribute to conditions like gynecomastia. The compound has been shown to significantly reduce the 2-hydroxylation of estradiol, leading to increased serum concentrations of estradiol in males, which may explain some of the drug's side effects (Galbraith & Michnovicz, 1989).

Application in Periodontal Disease Research

In the field of dentistry, cimetidine's anti-inflammatory properties have been investigated for the prevention of periodontitis. A study using a rabbit model of experimental periodontitis induced by Porphyromonas gingivalis found that topical application of cimetidine significantly inhibited inflammation and bone loss, suggesting a potential therapeutic application in periodontal disease management (Hasturk et al., 2006).

Insights into Drug Interactions

Further investigations into the pharmacokinetics of cimetidine, when administered concurrently with other drugs such as donepezil HCl, have provided valuable insights into its interactions and effects on drug metabolism. Such studies contribute to a better understanding of how cimetidine can influence the pharmacokinetic profiles of co-administered drugs, informing clinical decisions regarding drug combinations (Tiseo et al., 1998).

Exploring Antiandrogenic Effects

Cimetidine has been studied for its antiandrogenic properties, which could explain some of its adverse effects in male patients, such as gynecomastia. Research in this area has contributed to a broader understanding of the drug's impact on endocrine systems and its potential implications for male reproductive health (Winters et al., 1979).

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cimetidine EP Impurity I HCl involves the conversion of starting material 2-cyano-1-methylguanidine to the final product through a series of reactions.", "Starting Materials": [ "2-cyano-1-methylguanidine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-cyano-1-methylguanidine in methanol.", "Step 2: Add hydrochloric acid to the solution and stir for 2 hours.", "Step 3: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9.", "Step 4: Extract the product with methanol.", "Step 5: Concentrate the methanol extract to obtain the crude product.", "Step 6: Dissolve the crude product in water.", "Step 7: Adjust the pH of the solution to 1-2 with hydrochloric acid.", "Step 8: Extract the product with methanol.", "Step 9: Concentrate the methanol extract and dry the product to obtain Cimetidine EP Impurity I HCl." ] } | |

Número CAS |

38603-74-6 |

Fórmula molecular |

C6H11N2OCl |

Peso molecular |

162.62 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.